2-(1H-imidazol-1-yl)-3-nitropyridine
Overview
Description
2-(1H-imidazol-1-yl)-3-nitropyridine is a heterocyclic compound that features both an imidazole and a nitropyridine moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the nitropyridine is a six-membered ring with a nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine typically involves the formation of the imidazole ring followed by the introduction of the nitro group. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, in the presence of a catalyst like nickel. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions are critical factors in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-3-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the nitro position.
Scientific Research Applications
2-(1H-imidazol-1-yl)-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-3-nitropyridine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitropyridine: Lacks the imidazole ring, reducing its potential for coordination with metal ions.
2-(1H-imidazol-1-yl)-4-nitropyridine: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
Uniqueness
2-(1H-imidazol-1-yl)-3-nitropyridine is unique due to the presence of both the imidazole and nitropyridine moieties, which confer a combination of reactivity and coordination properties. This makes it particularly versatile for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-imidazol-1-yl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-2-1-3-10-8(7)11-5-4-9-6-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKDAOFHMVUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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